Prenyl acetate

Descripción general

Descripción

Prenyl acetate is a naturally occurring chemical compound found in some plants, such as tomatoes and ylang-ylang flowers. It is known for its pleasant, fruity, and fresh aroma, often described as similar to pear or banana. This compound is widely used in the fragrance and flavor industries due to its appealing scent and versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prenyl acetate can be synthesized through the esterification of prenyl alcohol with acetic acid. One common method involves the reaction of prenyl alcohol with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and sodium acetate into a reaction vessel, heating the mixture to 100°C, and then adding pentadienol dropwise at 100-110°C. The reaction is maintained at a constant temperature for two hours. After the reaction, water is added to the solution, and the mixture is stirred and allowed to stand. The water layer is separated, and the crude this compound liquid is treated with anhydrous sodium carbonate to adjust the pH to 7. The final product is obtained by rectifying the crude liquid and collecting the fraction at 70-80°C/50 mmHg .

Análisis De Reacciones Químicas

Direct Esterification of Prenol

Reaction Mechanism :

Prenol (3-methyl-2-buten-1-ol) reacts with acetic anhydride under anhydrous sodium acetate catalysis at 105–110°C:

Optimized Conditions :

Catalyst Performance :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Sodium Acetate | 88.3 | 97.1 |

| None | <50 | <90 |

This method is preferred for industrial scalability due to minimal by-products .

Acid-Catalyzed Addition of Acetic Acid to Isoprene

Reaction Overview :

Isoprene reacts with acetic acid using phosphoric acid (H₃PO₄, Kₐ = 7.1×10⁻³) as a catalyst in a pressure vessel (40–100°C):

Critical Factors :

-

Catalyst Strength : Weak acids (Kₐ ~10⁻³–10⁻²) are optimal; stronger acids (e.g., dichloroacetic acid) inhibit the reaction .

-

Water Content : Anhydrous conditions (using desiccants like acetic anhydride) boost reaction rates by 30% .

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–65°C | |

| Yield | 20% (unoptimized) → 50–60% (optimized) |

Side Reactions and By-Product Mitigation

-

Diels-Alder Adduct Formation :

Prolonged heating (>5 hours) above 100°C promotes dimerization of isoprene, reducing yields . -

Tertiary Alcohol By-Product :

Water in the reaction mixture leads to hydrolysis, forming 3-methyl-2-buten-1-ol. Desiccants (e.g., molecular sieves) suppress this .

Reaction Kinetics and Thermodynamics

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

Prenyl acetate serves as a precursor for the synthesis of prenyl alcohol, which is pivotal in producing various important chemicals such as citral, used in flavors and fragrances, and vitamins A and E. The conversion of isoprene to prenyl alcohol involves the esterification of prenyl alcohol with acetic acid, facilitated by acidic catalysts like phosphoric acid .

Table 1: Key Reactions Involving this compound

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Esterification | Prenyl Alcohol + Acetic Acid | This compound | Catalyzed by phosphoric acid |

| Hydrolysis | This compound + Water | Prenyl Alcohol + Acetic Acid | Enzymatic or base-catalyzed |

| Saponification | This compound + NaOH | Prenyl Alcohol + Sodium Acetate | Commonly used in laboratory settings |

Applications in Fragrance Industry

This compound is utilized in the fragrance industry due to its pleasant aroma profile. It is found in various natural sources such as tomatoes (Solanum lycopersicum) and pandanus (Pandanus tectorius) and is often incorporated into perfumes and flavorings to enhance their olfactory properties .

Case Study: Fragrance Formulation

A study on the use of this compound in fragrance formulations highlighted its role in imparting a fruity note to perfumes. The compound's volatility and compatibility with other fragrance ingredients make it a valuable asset in creating complex scent profiles .

Potential Therapeutic Applications

Recent research has begun to explore the therapeutic potential of this compound. Studies indicate that it may have applications in managing conditions such as cancer and neurodegenerative diseases. Its biological activity is attributed to its ability to modulate various cellular pathways .

Table 2: Therapeutic Potential of this compound

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Induction of apoptosis in cancer cells | Ongoing research |

| Neurodegenerative Diseases | Neuroprotective effects | Preliminary studies |

Environmental Impact and Safety Assessment

The environmental safety of this compound has been assessed through various studies, including toxicity tests on aquatic organisms. Research indicates that at certain concentrations, this compound exhibits low toxicity, making it a safer alternative compared to more harmful compounds .

Table 3: Toxicity Assessment Results

| Test Type | Organism | Concentration (ppm) | Observations |

|---|---|---|---|

| Growth Inhibition Study | Unicellular Green Algae | 5000 | Decreased growth at high doses |

| NOAEL Determination | Wistar Rats | 1000 | No adverse effects observed |

Mecanismo De Acción

The mechanism of action of prenyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be hydrolyzed to release prenyl alcohol and acetic acid. Prenyl alcohol can then undergo further metabolic transformations, such as oxidation or conjugation, to produce biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various physiological processes .

Comparación Con Compuestos Similares

Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.

Geranyl acetate: Has a floral and fruity scent, used in perfumes and cosmetics.

Linalyl acetate: Possesses a sweet, floral aroma, commonly used in lavender-scented products.

Comparison: Prenyl acetate is unique due to its distinct fruity and fresh aroma, which is milder and longer-lasting compared to isoamyl acetate. Unlike geranyl acetate and linalyl acetate, which have more floral notes, this compound is characterized by its green, pear-like scent. This makes it a versatile ingredient in both fruity and floral fragrance compositions .

Actividad Biológica

Prenyl acetate, a compound characterized by its prenyl group attached to an acetate moiety, has garnered attention in recent years for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

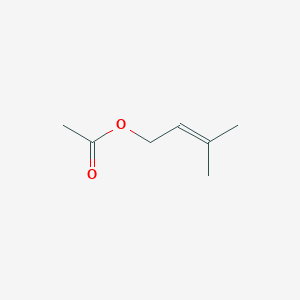

Chemical Structure and Properties

This compound (C₇H₁₂O₂) is an ester formed from prenol and acetic acid. Its structure can be represented as follows:

This compound exhibits a unique combination of hydrophobic and lipophilic properties due to the presence of the prenyl group, which enhances its membrane permeability and biological activity.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. A study on prenylated flavonoids demonstrated that compounds with prenyl groups exhibit enhanced antibacterial effects compared to their non-prenylated counterparts. For instance, prenylated flavanones showed strong activity against both sensitive and resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 μg/mL .

Table 1: Antibacterial Activity of Prenylated Flavonoids

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Prenylated Naringenin | 5-10 | MRSA |

| Prenylated Genistein | 10-20 | Sensitive Strains |

| Non-Prenylated Flavonoid | >50 | Resistant Strains |

The mechanism behind this enhanced activity is believed to involve direct interaction with bacterial membranes, leading to morphological changes in the bacteria .

2. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. Research indicates that prenylated compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. In vitro studies have shown that these compounds can downregulate the expression of inflammatory markers such as TNF-α and IL-6 .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Prenylated flavonoids have been reported to induce apoptosis in cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The structural modifications provided by the prenyl group enhance the bioactivity of these compounds against cancer cells.

Table 2: Anticancer Effects of Prenylated Compounds

| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Xanthohumol | MCF-7 | 15 | Apoptosis induction |

| Prenylated Flavonoid | HeLa | 20 | Cell cycle arrest |

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study focused on the efficacy of prenylated flavonoids against Methicillin-resistant Staphylococcus aureus (MRSA) highlighted that certain prenylated compounds displayed superior antibacterial activity compared to standard antibiotics. The study revealed that the introduction of a prenyl group significantly lowered the MIC values, demonstrating enhanced penetration into bacterial cells .

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo experiments have shown that this compound can reduce inflammation in animal models of arthritis. The administration of this compound led to a marked decrease in paw swelling and inflammatory markers in serum, suggesting its potential as a therapeutic agent for inflammatory diseases .

Safety and Toxicology

Safety data on this compound indicate low toxicity levels when used appropriately. According to safety assessments, it is classified as non-irritating to skin and eyes, with no significant sensitizing effects observed in controlled studies . However, like all chemical compounds, proper handling and usage guidelines should be followed to mitigate any potential risks.

Propiedades

IUPAC Name |

3-methylbut-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIKYCPRDXIMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047128 | |

| Record name | 3,3-Dimethylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

151.00 to 152.00 °C. @ 752.00 mm Hg | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.922 | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1191-16-8 | |

| Record name | Prenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7KOV03HGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.